molecular formula C8H13F3O B3060458 1,1,1-Trifluoro-2-octanone CAS No. 400-60-2

1,1,1-Trifluoro-2-octanone

Cat. No. B3060458
CAS RN: 400-60-2
M. Wt: 182.18 g/mol
InChI Key: DPXNESFWZZBKJM-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-octanone , also known by various synonyms such as trifluoroacetone , trifluoro-2-propanone , and methyl trifluoromethyl ketone , is a chemical compound with the molecular formula C₈H₁₃F₃O . It is a colorless liquid with a melting point of -78.0°C and a boiling point of 22.0°C . The compound exhibits an authentic infrared spectrum and has a refractive index of 1.3000 at 20°C .

Scientific Research Applications

  • Synthesis of Fluorine Compounds : 1,1,1-Trifluoro-2-octanone has been used in the synthesis of fluorine compounds. An unusual Grignard reaction involving 2-bromo-2-chloro-1,1,1-trifluoroethane and 2-octanone is one such example. This process led to the formation of compounds like 2-bromo-2-chloro-1,1,1-trifluoro-3-methyl-3-nonanol and 2-chloro-1,1-difluoro-3-methyl-1-nonen-3-ol, demonstrating its utility in organic synthesis and fluorine chemistry (Takagi et al., 1992).

  • Optical Resolution in Liquid Crystals : 1,1,1-Trifluoro-2-octanone has been involved in the optical resolution of 1,1,1-trifluoro-2-alkanol, a component known for its role in ferroelectric liquid crystal (FLC) characteristics. Lipase-catalyzed esterification was used for this purpose, highlighting its potential in the field of material science and liquid crystal technology (Hamada et al., 1996).

  • Juvenile Hormone Esterase Purification : It has also been used in biochemical research, particularly in the purification of juvenile hormone esterase from insects. Affinity chromatography with 8-mercapto-1,1,1-trifluoro-2-octanone as a ligand was a notable application, indicating its role in enzyme purification and insect biochemistry (Shiotsuki et al., 1994).

  • Asymmetric Reduction of Ketones : The compound has been studied in the context of asymmetric reduction of α-fluoromethyl ketones. Its reduction properties have been analyzed, providing insights into the field of stereochemistry and organic synthesis (Ramachandran et al., 1994).

  • Rotational Spectrum Analysis : Studies involving the rotational spectrum of similar trifluoro compounds, like 1,1,1-trifluoro-2-butanone, have been conducted to understand their structural properties. This research is significant in physical chemistry and spectroscopy (Evangelisti et al., 2011).

properties

IUPAC Name

1,1,1-trifluorooctan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXNESFWZZBKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193063
Record name 2-Octanone, 1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400-60-2
Record name 2-Octanone, 1,1,1-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Octanone, 1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 9.12 g (380 mM) of magnesium into 120 ml of ether, and 59.4 g (360 mM) of hexyl bromide dissolved in 30 ml of ether was added thereto, followed by 1.5 hours of heat refluxing. After cooling by standing and with ice, 13.68 g (120 mM) of trifluoroacetic acid dissolved in 30 ml of ether was added. After being stirred for 7 hours under cooling with ice, the system was subjected to hydrolysis with addition of hydrochloric acid, followed by extraction with ether and drying of the resultant ether layer with anhydrous sodium sulfate. The dried product was distilled under normal pressure to obtain 11.8 g of 1,1,1-trifluoro-2-octanone. Yield: 46%.
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
59.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13.68 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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